

# Spectroscopic Analysis of 1-Dibenzofuranamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Dibenzofuranamine**

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This technical guide provides a comprehensive overview of the spectroscopic data analysis for **1-Dibenzofuranamine** (CAS No: 50548-40-8), a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. This document outlines the key spectroscopic characteristics of the molecule, detailed experimental protocols for data acquisition, and a visual representation of its synthetic pathway.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic analyses of **1-Dibenzofuranamine**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.27	Triplet (t)	8.4	Aromatic CH
7.61	Doublet (d)	8.0	Aromatic CH
7.43-7.39	Multiplet (m)	-	2 x Aromatic CH
7.22	Triplet (t)	8.0	Aromatic CH
6.85	Doublet (d)	7.6	Aromatic CH
6.64	Doublet (d)	8.0	Aromatic CH
5.87	Singlet (s)	-	-NH <sub>2</sub> (2H)

Data sourced from JETIR, June 2020, Volume 7, Issue 6.[\[1\]](#)

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data (Predicted)

Note: Experimental  $^{13}\text{C}$  NMR data for **1-Dibenzofuranamine** was not available in the cited literature. The following are predicted chemical shifts based on the analysis of dibenzofuran and 3-dibenzofuranamine.

Chemical Shift ( $\delta$ ) ppm	Assignment
~150-160	C-O
~140-150	C-N
~110-130	Aromatic CH & Quaternary C

## Table 3: IR Spectroscopic Data

Sample Preparation: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3368	N-H stretch (asymmetric and symmetric) of -NH <sub>2</sub>
1430-1577	C=C aromatic ring stretching
1352-1197	C-O and C-N stretching

Data sourced from JETIR, June 2020, Volume 7, Issue 6.[\[1\]](#)

#### Table 4: Mass Spectrometry Data (GC-MS)

m/z	Relative Intensity	Assignment
183	High	[M] <sup>+</sup> (Molecular Ion)
184	Moderate	[M+1] <sup>+</sup>
154	Moderate	[M-HCN-H] <sup>+</sup> or [M-CO-H] <sup>+</sup>

Data sourced from PubChem CID 603099.[\[2\]](#)

#### Table 5: UV-Vis Spectroscopic Data (Comparative)

Note: Experimental UV-Vis data for **1-Dibenzofuranamine** was not available. The following data is for the parent compound, dibenzofuran, in ethanol.

λ <sub>max</sub> (nm)	Molar Absorptivity (ε)	Solvent
280	-	Ethanol
314 (Emission)	-	Ethanol

Data for dibenzofuran sourced from AAT Bioquest.[\[2\]](#)

### Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1-Dibenzofuranamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **1-Dibenzofuranamine** is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-10 ppm.

### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more scans.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **1-Dibenzofuranamine** is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

### Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.

## Mass Spectrometry (MS)

Sample Preparation: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Parameters:

- Column: A suitable capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: An appropriate temperature gradient to ensure separation of the analyte.

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.
- Scan Speed: 1 scan/second.

## UV-Vis Spectroscopy

Sample Preparation: A dilute solution of **1-Dibenzofuranamine** is prepared in a UV-transparent solvent, such as ethanol or methanol, to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

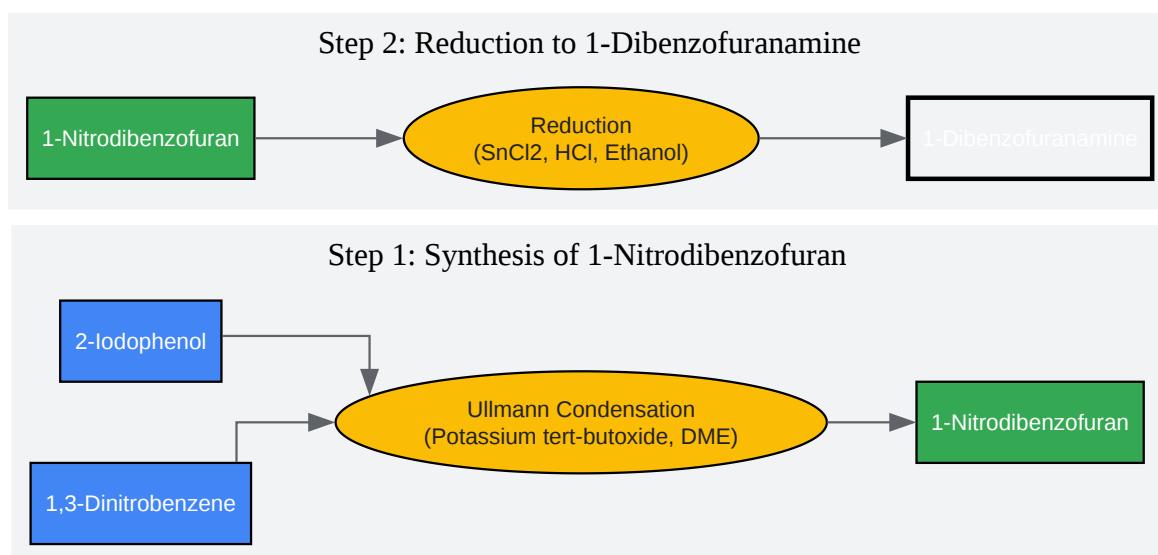
## Acquisition Parameters:

- Wavelength Range: 200-800 nm.
- Scan Speed: Medium.
- Blank: The pure solvent is used as a blank for baseline correction.

## Mandatory Visualizations

### Synthesis Workflow of 1-Dibenzofuranamine

The following diagram illustrates the synthetic pathway for **1-Dibenzofuranamine**, starting from 1,3-dinitrobenzene and 2-iodophenol.



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Caption: Synthetic pathway of **1-Dibenzofuranamine**.

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## References

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